tert-Butyl crotonate CAS number
tert-Butyl crotonate CAS number
An In-Depth Technical Guide to tert-Butyl Crotonate
Core Topic: tert-Butyl Crotonate CAS Number: 79218-15-8
Abstract
This technical guide provides a comprehensive overview of tert-Butyl Crotonate (CAS No. 79218-15-8), a versatile α,β-unsaturated ester utilized in organic synthesis. We will delve into its fundamental chemical and physical properties, established synthesis protocols, and core reactivity. Particular emphasis is placed on its role as a Michael acceptor and as a monomer in stereospecific polymerization reactions. This document is intended for researchers, chemists, and drug development professionals who employ such building blocks in the synthesis of complex molecules, pharmaceutical intermediates, and advanced materials.
Chemical Identity and Physicochemical Properties
tert-Butyl crotonate, also known as tert-Butyl (E)-2-butenoate, is a colorless liquid with a characteristic fruity odor.[1] The presence of the bulky tert-butyl group provides significant steric hindrance, which influences its reactivity and the properties of its derivatives. This steric shield can enhance the stability of molecules where it is incorporated.[2]
Below is the chemical structure of tert-Butyl Crotonate:
Caption: Chemical structure of tert-Butyl Crotonate.
Table 1: Core Properties of tert-Butyl Crotonate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 79218-15-8 | [1][3][4][5] |
| Molecular Formula | C₈H₁₄O₂ | [3][4][5] |
| Molecular Weight | 142.20 g/mol | [3][4] |
| Synonyms | tert-Butyl (E)-2-butenoate, Crotonic Acid tert-Butyl Ester | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 82 °C at 97 mmHg | [1][5] |
| Flash Point | 23 °C (73.4 °F) | [1][3][5] |
| Density | 0.89 g/cm³ (at 20°C) | [1] |
| Refractive Index (n20/D) | 1.425 | [1][3] |
| InChI Key | QHSPZGZEUDEIQM-AATRIKPKSA-N | [3] |
| SMILES String | C\C=C\C(=O)OC(C)(C)C |[3] |
Synthesis Protocol
A common and efficient method for synthesizing tert-butyl crotonate involves the reaction of lithium tert-butoxide with crotonyl chloride.[6] This method is advantageous due to its high purity yield and suitability for industrial-scale production.[6] The lithium tert-butoxide is first prepared in situ from methyllithium and acetone.[6]
Experimental Protocol: Synthesis via Lithium tert-Butoxide
Materials:
-
Methyllithium (1.0-1.1 molar equivalents)
-
Acetone (1.0 molar equivalent)
-
Crotonyl chloride (1.2 molar equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
Sodium Chloride
Procedure:
-
Preparation of Lithium tert-Butoxide: In a nitrogen atmosphere, add methyllithium to anhydrous THF or diethyl ether in a reaction vessel cooled to between -5°C and 0°C.[6]
-
Slowly add acetone dropwise to the solution, carefully controlling the rate of addition to maintain the reaction temperature at or below 0°C.[6]
-
After the acetone addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.[6]
-
Reaction with Crotonyl Chloride: Cool the mixture and add crotonyl chloride dropwise, ensuring the reaction temperature does not exceed 40°C.[6]
-
Once the addition is complete, heat the mixture to reflux and stir for 1 hour.[6]
-
Workup and Purification: Cool the reaction to 0°C and pour it into ice-cold water containing sodium chloride.[6]
-
Separate the organic layer. Extract the aqueous layer three times with diethyl ether or methyl tert-butyl ether.[6]
-
Combine the organic phases, dry over an appropriate drying agent (e.g., anhydrous magnesium sulfate), concentrate under reduced pressure, and purify by vacuum distillation to yield pure tert-butyl crotonate.[6]
Caption: Workflow for the synthesis of tert-Butyl Crotonate.
Core Reactivity and Applications
Michael Addition Reactions
As an α,β-unsaturated carbonyl compound, tert-butyl crotonate is an excellent Michael acceptor.[7] The Michael addition is a conjugate (or 1,4-) addition of a nucleophile (the Michael donor) to the β-carbon of an activated alkene.[7][8][9] This reaction is a cornerstone of C-C bond formation in organic synthesis due to its reliability and mild conditions.[7]
Mechanism:
-
A base deprotonates the Michael donor (e.g., a malonate, β-ketoester) to form a resonance-stabilized carbanion (enolate).[8]
-
The enolate attacks the electrophilic β-carbon of tert-butyl crotonate.[7][8]
-
This forms a new C-C bond and generates a new enolate intermediate, which is subsequently protonated during workup to yield the final 1,4-adduct.[8]
This reactivity makes tert-butyl crotonate a valuable precursor for synthesizing complex molecules, including pharmaceutical intermediates.[1][6]
Caption: Generalized Michael Addition with tert-Butyl Crotonate.
Polymerization Reactions
tert-Butyl crotonate can undergo anionic polymerization to produce poly(tert-butyl crotonate), a polymer with high stereoregularity.[10] The polymerization, often initiated by organomagnesium compounds like (C₆H₅)₂Mg in toluene at low temperatures (-78 °C), yields a polymer that is typically insoluble in common organic solvents.[10]
The resulting poly(tert-butyl crotonate) exhibits semiflexibility and semicrystallinity, which is attributed to the significant steric hindrance between the β-methyl group and the tert-butyl ester group.[11] These polymers can be converted to poly(crotonic acid) by treatment with trifluoroacetic acid, followed by esterification to yield other poly(alkyl crotonate)s.[10] This makes tert-butyl crotonate a useful monomer for creating thermally stable polymers with tailored properties.[12]
Protocol Outline: Anionic Polymerization
-
Initiation: A solution of an organomagnesium initiator is added to a solution of tert-butyl crotonate in toluene at -78 °C under a dry nitrogen atmosphere.[10]
-
Termination: The reaction is quenched with a small amount of methanol.[10]
-
Isolation: The reaction mixture is poured into a large volume of methanol to precipitate the polymer, which is then collected, washed, and dried.[10]
Safety and Handling
tert-Butyl crotonate is a flammable liquid and vapor that can cause serious eye damage.[3] Proper handling and storage are critical to ensure laboratory safety.
Table 2: Hazard and Precautionary Information
| Category | Code(s) | Description | Source(s) |
|---|---|---|---|
| Hazard Classifications | Flam. Liq. 3; Eye Dam. 1 | Flammable liquid, Category 3; Serious eye damage, Category 1 | [3] |
| Hazard Statements | H226, H318 | Flammable liquid and vapor. Causes serious eye damage. | [3] |
| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [3] |
| P233 | Keep container tightly closed. | [13] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][13] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |
| Storage | 2-8°C or Refrigerated (0-10°C) | Store in a well-ventilated place. Keep cool. Store under an inert gas as the material can be air and heat sensitive. | [3] |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Respirator filter type ABEK (EN14387) | Use appropriate personal protective equipment to prevent contact. |[3] |
Conclusion
tert-Butyl crotonate (CAS: 79218-15-8) is a key chemical intermediate with well-defined properties and reactivity. Its utility as a Michael acceptor and as a monomer for stereoregular polymers makes it a valuable tool for synthetic chemists in academia and industry. The bulky tert-butyl group imparts unique steric and stability characteristics that are leveraged in the synthesis of pharmaceuticals and advanced materials. Adherence to strict safety protocols is mandatory when handling this flammable and corrosive compound.
References
-
tert-Butyl crotonate . LookChem. [Link]
-
Michael addition reaction . Wikipedia. [Link]
-
Highly “Diheterotactic” Polymerization of tert-Butyl Crotonate . ACS Publications. [Link]
- Synthesis method of tert butyl crotonate (CN102276462A).
-
Metabolism of t-butyl groups in drugs . Hypha Discovery Blogs. [Link]
-
The Michael Addition Reaction and Conjugate Addition . Master Organic Chemistry. [Link]
-
Preparation and properties of poly(sec-butyl crotonate) . ScienceDirect. [Link]
-
How to classify it (cycloaddition/Michael addition-condensation/some name reaction I'm not aware of)? . ResearchGate. [Link]
-
Michael Addition . Organic Chemistry Portal. [Link]
-
Carbazic acid, tert-butyl ester . Organic Syntheses Procedure. [Link]
-
Solution properties of poly(tert-butyl crotonate) with a semiflexible backbone and sharp molecular weight distributions. 2. Intrinsic viscosity and diffusion coefficient . ACS Publications. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. tert-Butyl crotonate = 97.0 79218-15-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. CN102276462A - Synthesis method of tert butyl crotonate - Google Patents [patents.google.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Michael Addition [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemicalbook.com [chemicalbook.com]
